A Technical Guide to the Potential Bioactivity of [(3-Methylidenecyclobutyl)sulfonyl]benzene Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is a prospective guide intended for research and development purposes. The compounds discussed are novel and their biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a prospective guide intended for research and development purposes. The compounds discussed are novel and their biological activities are hypothesized based on structural analogy and established pharmacological principles. All proposed experimental work should be conducted by qualified professionals in controlled laboratory settings.
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical scaffolds that offer unique pharmacological profiles is paramount. The [(3-Methylidenecyclobutyl)sulfonyl]benzene scaffold is presented here as a promising, yet underexplored, structural class. This guide synthesizes established principles of drug discovery to propose a comprehensive roadmap for investigating the potential bioactivity of its analogs.
The core structure is characterized by three key motifs:
The Sulfonylbenzene Group: A well-established pharmacophore present in numerous approved drugs. The sulfonyl group acts as a rigid linker and a potent hydrogen bond acceptor, while the benzene ring offers a versatile platform for synthetic modification to modulate physicochemical properties and target engagement.[1]
The 3-Methylidenecyclobutane Moiety: A strained, four-membered ring system featuring an exocyclic double bond. The cyclobutane ring introduces a rigid, three-dimensional geometry that can confer conformational restriction, potentially improving binding affinity and selectivity for biological targets.[2][3] This feature is increasingly utilized in modern drug design to enhance potency and optimize pharmacokinetic profiles.[4]
The Michael Acceptor: The exocyclic double bond (methylidene group) conjugated to the electron-withdrawing sulfonyl group creates a potential Michael acceptor. This electrophilic center can engage in covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism employed by a growing class of targeted covalent inhibitors.
This unique combination of features suggests that [(3-Methylidenecyclobutyl)sulfonyl]benzene analogs could exhibit a range of biological activities, with a particular potential for anticancer and enzyme-inhibitory effects. This guide outlines a systematic approach to synthesize, screen, and characterize these novel compounds.
Section 1: The Chemical Landscape: Synthesis and Analog Design
A successful investigation begins with a robust and flexible synthetic strategy that allows for the creation of a diverse library of analogs. This diversity is crucial for establishing Structure-Activity Relationships (SAR) during the hit-to-lead optimization phase.[5][6][7]
Proposed Synthetic Route:
A plausible and efficient synthesis would involve the reaction of a substituted benzenesulfonyl chloride with 3-methylidenecyclobutanol. This key intermediate can be prepared via established multi-step sequences from commercially available starting materials. The final step, the sulfonylation, is typically a reliable transformation.
Diagram 1: Proposed Synthetic Workflow
This diagram illustrates the logical flow from starting materials to a diversified analog library ready for biological screening.
Caption: High-level workflow for the synthesis and purification of the target analog library.
Analog Design Strategy:
To effectively probe the chemical space, a library of analogs should be designed with systematic variations.
Table 1: Proposed Analog Library for Initial SAR Studies
Analog ID
Substitution on Benzene Ring (R)
Rationale
LEAD-001
H (Unsubstituted)
Baseline compound
LEAD-002
4-CH₃
Electron-donating group (EDG), increases lipophilicity
LEAD-003
4-OCH₃
Strong EDG, potential H-bond acceptor
LEAD-004
4-F
Weak electron-withdrawing group (EWG), potential metabolic blocker
LEAD-005
4-Cl
Halogen bonding potential, EWG
LEAD-006
4-CF₃
Strong EWG, increases lipophilicity
LEAD-007
4-NO₂
Very strong EWG, potential for specific interactions
LEAD-008
3-Cl
Positional isomer to probe steric and electronic effects
LEAD-009
3,4-diCl
Explores effects of multiple substitutions
This initial set allows for a systematic evaluation of how electronic and steric properties of the phenyl ring influence biological activity.
Given the structural features of the scaffold, a tiered screening approach is proposed, focusing initially on anticancer activity. The rationale is twofold: sulfonyl-containing compounds have a rich history as anticancer agents, and the presence of a potential covalent warhead (the Michael acceptor) is a feature of many modern targeted cancer therapies.[8][9]
Tier 1: Broad Anti-Proliferative Screening
The primary objective is to determine if the analogs exhibit cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.
Chosen Assay: The NCI-60 Human Tumor Cell Line Screen.[10]
Causality: This screen is a well-validated, free-to-use resource provided by the U.S. National Cancer Institute.[10][11] It provides anti-proliferative data across 60 different cell lines from nine distinct cancer types (e.g., leukemia, lung, colon, breast).[12] This breadth is invaluable for identifying initial "hits" and detecting patterns of cell line selectivity, which can offer early clues about the mechanism of action.[10] The screen initially tests compounds at a single high concentration (10⁻⁵ M), and active compounds are advanced to a five-dose screen to determine potency (GI₅₀, TGI, LC₅₀).[11]
Tier 2: Mechanism of Action & Target Deconvolution
Hits identified in the NCI-60 screen will be subjected to secondary assays to elucidate their mechanism of action. Based on the scaffold's structure, two primary hypotheses are proposed: induction of apoptosis and inhibition of protein kinases .
Diagram 2: Tiered Screening Cascade
This diagram outlines the decision-making process for advancing compounds from initial screening to mechanistic studies.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of Sulfonyl Benzene Compounds in Organic Solvents
Content Type: Technical Whitepaper / In-Depth Guide
Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
The solubility of sulfonyl benzene derivatives—ranging from simple benzenesulfonamide to complex sulfonamide antibiotics—is a critical parameter in drug design, recrystallization, and formulation. This guide synthesizes thermodynamic principles with rigorous experimental protocols to provide a definitive reference for characterizing these compounds. We move beyond static data lists to explore the mechanistic drivers of solubility, providing a self-validating framework for acquiring and modeling high-quality solubility data.
Molecular Architecture & Solubility Drivers
To predict solubility, one must first understand the solute's competing internal forces. Sulfonyl benzene compounds (
) exhibit a dichotomy of interactions:
The Sulfonyl Moiety (
): This group is strongly polar and acts as a hydrogen bond acceptor. It drives solubility in polar aprotic solvents (e.g., Acetone, DMF, DMSO) and protic solvents (Alcohols) capable of donating protons.
The Benzene Ring: This planar, aromatic system contributes to lipophilicity (
) and stacking interactions in the crystal lattice. High lattice energy () often opposes dissolution.
The Substituent (
):
Amine (
): (e.g., Sulfanilamide) Adds H-bond donor capability, significantly enhancing solubility in alcohols and water compared to non-functionalized analogs.
Alkyl/Aryl: Increases hydrophobicity, shifting the solubility preference toward esters (Ethyl Acetate) and away from water.
Expert Insight: The "Like Dissolves Like" rule is insufficient here. The solubility of sulfonamides is often Endothermic and Entropy-driven .[1] The disruption of the highly ordered crystal lattice (enthalpic penalty) is compensated by the gain in disorder (entropy) as the solute disperses.
Experimental Protocol: The Saturation Shake-Flask Method
Standardized methodology for high-fidelity solubility determination.
While automated laser monitoring is faster, the isothermal saturation shake-flask method remains the gold standard for thermodynamic equilibrium data.
Validated Workflow
Objective: Determine mole fraction solubility (
) with Relative Standard Deviation (RSD).
Materials:
Solute (Purity >99%, verified by DSC/HPLC)
Solvent (HPLC Grade, dried over molecular sieves)
Jacketed glass vessel with temperature control (
)
Syringe filters (0.22
PTFE/Nylon - pre-heated)
Step-by-Step Protocol:
Supersaturation: Add excess solid solute to the solvent. A visible solid phase must persist throughout the experiment to ensure chemical potential equilibrium (
).
Equilibration: Agitate at constant temperature for 24–48 hours .
Self-Validation Check: Measure concentration at 24h and 48h. If values differ by
, continue agitation.
Phase Separation: Stop agitation and allow sedimentation for 1–2 hours.
Isothermal Filtration: Use a pre-heated syringe and filter assembly (matched to
) to prevent "cold-spot" crystallization during sampling.
Quantification: Dilute aliquot immediately and analyze via HPLC-UV or Gravimetric analysis.
Workflow Visualization
Figure 1: Validated Saturation Shake-Flask Workflow for Solubility Determination.
Thermodynamic Modeling & Data Correlation
Raw data points are limited. To predict solubility across temperature ranges, we employ thermodynamic models.[1][2][3]
The Modified Apelblat Equation
This semi-empirical model is widely cited for sulfonyl benzene compounds due to its excellent fit (
term accounts for the enthalpy of solution, while the term corrects for the temperature dependence of the heat capacity change ().
Thermodynamic Parameters (van't Hoff Analysis)
By plotting
vs , we extract the thermodynamic drivers:
Enthalpy (
): Usually positive (Endothermic). Energy is required to break the crystal lattice.
Entropy (
): Usually positive. The system becomes more disordered.
Gibbs Free Energy (
):. A negative indicates spontaneous dissolution.
Key Finding: For Benzenesulfonamide (BSA), dissolution is enthalpy-controlled in water (hard to break H-bonds) but entropy-driven in organic solvents like ethanol and acetone [2][5].
Solubility Data Landscape
The following table summarizes the solubility profile of key sulfonyl benzene compounds. Note the distinct preference for polar aprotic solvents.
High cohesive energy density of water opposes insertion
Data Interpretation:
Acetone is consistently the superior solvent. The carbonyl oxygen in acetone accepts H-bonds from the sulfonamide
(if present) and interacts favorably with the dipole.
Water solubility is poor due to the hydrophobic benzene ring, despite the polar sulfonyl group. This necessitates the use of cosolvents (e.g., Ethanol-Water mixtures) in industrial crystallization [1].
Process Implications: Crystallization & Extraction
Understanding these profiles allows for the design of efficient downstream processes.
Anti-Solvent Crystallization
Strategy: Dissolve the sulfonamide in a "Good" solvent (Acetone or Methanol) at high temperature.
Action: Slowly add a "Poor" solvent (Water or Toluene).
Result: The solubility limit drops rapidly, inducing controlled nucleation.
Benefit: Generates high-purity crystals with defined polymorphs.
Cooling Crystallization
Since solubility increases non-linearly with temperature (Apelblat behavior), cooling a saturated solution in Ethanol or Ethyl Acetate yields significant recovery.
Thermodynamic Cycle Visualization
Figure 2: Thermodynamic Cycle of Dissolution.
.
References
Cysewski, P., et al. (2024). Predicting sulfanilamide solubility in binary mixtures using a reference solvent approach.[1] Polymers in Medicine.
Kodide, K., & Asadi, P. (2019).[6] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures. Journal of Chemical & Engineering Data.
Baluja, S., et al. (2021). Thermodynamic Models for Determination of Solubility of Cellulose Acetate in Various Solvents.[3] TSI Journals.
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series.
Li, Y., et al. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents. Journal of Chemical & Engineering Data.
Martinez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
History and discovery of methylidenecyclobutyl sulfonyl frameworks
The following technical guide details the emergence, synthesis, and medicinal utility of Methylidenecyclobutyl Sulfonyl Frameworks . This analysis identifies the framework not merely as a chemical curiosity, but as a piv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the emergence, synthesis, and medicinal utility of Methylidenecyclobutyl Sulfonyl Frameworks .
This analysis identifies the framework not merely as a chemical curiosity, but as a pivotal "divergent product" in the modern era of strain-release chemistry—specifically arising from the radical functionalization of [1.1.1]propellanes.
From Strain-Release Anomalies to High-Value FBDD Scaffolds
Executive Summary
The 3-methylidenecyclobutyl (3-MCB) sulfonyl framework represents a class of
-rich, conformationally restricted scaffolds. Historically observed as "undesired rearrangement byproducts" during the synthesis of bicyclo[1.1.1]pentanes (BCPs), these frameworks have recently been reclaimed as high-value targets for Fragment-Based Drug Discovery (FBDD). Their discovery is inextricably linked to the renaissance of [1.1.1]propellane chemistry , where specific radical conditions favor the cleavage of the central bridge-bond, yielding the methylidenecyclobutane core rather than the bicyclic cage.
Historical Context & Discovery
The "Escape from Flatland" Era
In the early 2010s, medicinal chemistry shifted aggressively toward increasing fraction
() character to improve solubility and metabolic stability. This drove the popularity of [1.1.1]propellane as a precursor to BCPs (bioisosteres of phenyl rings).
The Serendipitous Discovery
Researchers, including groups like Anderson and Aggarwal , noted that radical additions to [1.1.1]propellane did not always yield the expected BCPs. When using specific sulfonyl radical precursors (e.g., sulfonyl halides or sulfinates) under conditions that favored thermodynamic equilibration or β-scission, the strained BCP radical intermediate would undergo a ring-opening rearrangement.
This "failure" to form BCPs was the "discovery" of a scalable route to 3-methylidenecyclobutyl sulfones —a scaffold offering:
A Sulfone Handle: For hydrogen bonding and solubility.
An Exocyclic Alkene (Methylidene): A reactive "growth vector" for further diversification (e.g., hydroboration, cyclopropanation).
Cyclobutane Puckering: A distinct 3D geometry unlike flat aromatics.
Mechanistic Principles: The BCP vs. MCB Divergence
The formation of the methylidenecyclobutyl framework is governed by a competition between Atom Transfer Radical Addition (ATRA) and Ring-Opening Rearrangement .
The Pathway
Initiation: A sulfonyl radical (
) is generated (photochemically or thermally).
Addition: The radical adds to the inverted central bond of [1.1.1]propellane.
The Bifurcation Point:
Path A (Kinetic - BCP): The resulting bridgehead radical traps a halogen/H-atom rapidly to form the BCP.
Path B (Thermodynamic - MCB): If trapping is slow, the bridgehead radical undergoes
-scission of a lateral C-C bond to relieve ring strain (~65 kcal/mol), generating the 3-methylidenecyclobutyl radical.
Visualization: The Divergent Pathway
Caption: Divergent radical addition pathways. Slow radical trapping favors the rearrangement to the methylidenecyclobutyl (MCB) framework.
Technical Protocol: Synthesis of 3-Methylidenecyclobutyl Sulfones
This protocol is adapted from recent methodologies (e.g., Anderson et al., JACS Au 2023 and Green Chem. 2025) which utilize sulfonyl halides or sulfenamides.
Experimental Design Logic
Reagent Choice: Sulfonyl chlorides (
) are used as the radical source.
Catalyst: A photoredox catalyst (e.g.,
) or simple thermal initiation is used to generate the radical.
Solvent: Acetonitrile or DCM is preferred to solubilize the non-polar propellane and polar sulfonyl source.
Step-by-Step Protocol (Self-Validating)
Step
Action
Mechanistic Rationale
Validation Check
1
Precursor Prep
Dissolve Sulfonyl Chloride (1.0 equiv) and [1.1.1]propellane (1.2 equiv) in degassed .
Solution must be clear. Turbidity implies propellane polymerization.
2
Initiation
Add (sodium dithionite) as a radical initiator (or irradiate with Blue LED if using photocatalyst).
Color Change: Reaction mixture often shifts from clear to pale yellow/orange indicating radical formation.
3
Reaction
Stir at ambient temperature for 2–4 hours.
TLC/LCMS: Disappearance of sulfonyl chloride. Appearance of a new spot with distinct alkene shift.
4
Rearrangement
Critical: If BCP is the major product, heat to 50°C or prolong reaction time to force thermodynamic rearrangement to MCB.
NMR Check: Look for exocyclic alkene signals ( 4.8–5.0 ppm) vs. bridgehead BCP protons ( ~2.0 ppm).
5
Isolation
Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).
MCB sulfones are generally stable solids or oils.
Structural Characterization Data
The following data table summarizes the distinct spectroscopic signatures differentiating the MCB framework from its BCP isomer.
Feature
Methylidenecyclobutyl (MCB) Sulfone
Bicyclo[1.1.1]pentane (BCP) Sulfone
1H NMR (Alkene)
Diagnostic: 2x singlets/multiplets at 4.8–5.2 ppm (Exocyclic )
Absent
1H NMR (Ring)
Multiplets at 2.8–3.5 ppm (Cyclobutane )
Singlet at ~2.2 ppm (Bridgehead CH)
13C NMR
Signal at ~140 ppm (Quaternary C) & ~110 ppm ()
No alkene carbons; Bridgehead C at ~30–50 ppm
Geometry
Puckered cyclobutane (Butterfly shape)
Linear, rigid cage
Medicinal Chemistry Applications
The methylidenecyclobutyl sulfonyl framework is not just a synthesis artifact; it is a versatile tool in Fragment-Based Drug Discovery (FBDD) .
Covalent Inhibition: The exocyclic double bond acts as a weak Michael acceptor or can be tuned for covalent engagement with cysteine residues in specific pockets.
Vectorization: The alkene allows for "late-stage functionalization." It can be converted into:
Spirocycles: Via [2+2] cycloaddition.
Epoxides/Diols: For increasing polarity.
Cyclopropanes: For further conformational restriction.
Solubility: The sulfonyl group lowers
compared to all-carbon scaffolds, improving oral bioavailability.
Workflow: Derivatization of the MCB Core
Caption: The exocyclic alkene of the MCB framework serves as a versatile handle for generating diverse chemical libraries.
References
Anderson, E. A., et al. (2023).[1] Scalable Synthesis of BCP Sulfones from Sulfonyl Halides.JACS Au .
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.Journal of Medicinal Chemistry .
Walsh, J., et al. (2025/2026). Construction of sulfur-substituted methylenecyclobutanes via thioaromatization of [1.1.1]propellane.[2]Green Chemistry .
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry .
Application Notes and Protocols for Cross-Coupling Strategies Involving Phenyl Sulfonyl Groups
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of the phenyl sulfonyl moiety into organic molecules has opened new a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the phenyl sulfonyl moiety into organic molecules has opened new avenues in synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of contemporary cross-coupling strategies where phenyl sulfonyl groups serve as versatile and effective leaving groups or coupling partners. Moving beyond a mere recitation of procedures, this document elucidates the underlying mechanistic principles, offering a rationale for experimental design and troubleshooting. Detailed, field-tested protocols for key transformations, including Suzuki-Miyaura, Negishi, and Stille couplings, are presented, alongside a critical analysis of substrate scope and reaction optimization. This comprehensive resource is intended to empower researchers in medicinal chemistry and materials science to leverage the unique reactivity of sulfonyl-containing compounds for the efficient construction of complex molecular architectures.
Introduction: The Phenyl Sulfonyl Group as a Strategic Linchpin in Cross-Coupling Chemistry
The sulfonyl functional group, once primarily regarded for its electronic and structural influence within a molecule, has emerged as a dynamic participant in carbon-carbon bond formation.[1][2][3] Its strong electron-withdrawing nature can activate adjacent positions for nucleophilic attack or, more significantly for the purposes of this guide, facilitate the cleavage of the carbon-sulfur bond in the presence of a suitable transition metal catalyst. This reactivity profile has positioned aryl and alkyl sulfones as attractive alternatives to traditional organohalides in a variety of cross-coupling reactions.[4]
The stability, ease of handling, and diverse synthetic accessibility of sulfonyl-containing compounds make them valuable precursors in multi-step syntheses.[1] In the context of drug discovery, the sulfone motif is a common pharmacophore found in numerous approved drugs, and its use as a leaving group allows for late-stage diversification of complex molecules.[1][3][5] This guide will delve into the practical applications of phenyl sulfonyl groups in three major classes of cross-coupling reactions, providing the necessary theoretical foundation and experimental protocols to enable their successful implementation in the laboratory.
Suzuki-Miyaura Coupling: Harnessing the Versatility of Aryl Sulfones
The Suzuki-Miyaura coupling stands as one of the most powerful and widely used methods for the formation of biaryl and vinyl-aryl structures, owing to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] The discovery that aryl sulfones can serve as effective electrophilic partners in this reaction has significantly expanded its synthetic utility.[6][7][8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling with aryl sulfones is analogous to that with aryl halides, with the key distinction being the activation of the C-S bond.[6][7][10][11][12] The turnover-limiting step is generally the oxidative addition of the palladium(0) catalyst into the carbon-sulfonyl bond.[6][7] The reactivity of the aryl sulfone is significantly influenced by the nature of the substituent on the sulfonyl group; for instance, trifluoromethylphenyl sulfones exhibit enhanced reactivity compared to their phenyl or methyl counterparts due to the increased polarization of the C-S bond.[4]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of aryl sulfones.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl trifluoromethyl sulfone with an arylboronic acid.[4]
To an oven-dried Schlenk tube, add the aryl trifluoromethyl sulfone, arylboronic acid, Pd(acac)₂, RuPhos, and K₃PO₄.
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
Add anhydrous 1,4-dioxane (to make a ~0.1 M solution of the aryl sulfone) and DMSO (if used, ~2% v/v).
Seal the tube and heat the reaction mixture at 80-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Note on Troubleshooting:
Incomplete conversion: Increase the reaction temperature, prolong the reaction time, or consider a more electron-rich ligand. The addition of a small amount of DMSO can be beneficial for solubilizing the base.[4]
Side reactions: Protodeborylation of the boronic acid can occur, especially with prolonged heating or in the presence of water. Ensure anhydrous conditions and use a non-aqueous workup if necessary.
Substrate Scope and Data
The Suzuki-Miyaura coupling of aryl sulfones demonstrates a broad substrate scope, tolerating a variety of functional groups on both the sulfone and the boronic acid partner.
Entry
Aryl Sulfone
Arylboronic Acid
Product
Yield (%)
1
Phenyl trifluoromethyl sulfone
4-Methoxyphenylboronic acid
4-Methoxybiphenyl
95
2
2-Naphthyl trifluoromethyl sulfone
Phenylboronic acid
2-Phenylnaphthalene
88
3
4-Fluorophenyl trifluoromethyl sulfone
3-Thienylboronic acid
4-Fluoro-1-(thiophen-3-yl)benzene
85
4
Phenyl trifluoromethyl sulfone
2-Formylphenylboronic acid
2'-Formyl-[1,1'-biphenyl]-2-carbaldehyde
72
5
3-(Trifluoromethylsulfonyl)pyridine
4-(Trifluoromethyl)phenylboronic acid
3-(4-(Trifluoromethyl)phenyl)pyridine
78
Table 1: Representative examples of Suzuki-Miyaura coupling with aryl sulfones. Conditions: Pd(acac)₂, RuPhos, K₃PO₄, dioxane, 80-130 °C. Yields are isolated yields.[4][6]
Negishi Coupling: C(sp²)-C(sp³) and C(sp²)-C(sp²) Bond Formation
The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for constructing carbon-carbon bonds, particularly for the formation of C(sp²)-C(sp³) linkages that can be challenging for other cross-coupling methods.[13][14][15] The use of sulfones as electrophiles in Negishi couplings has further expanded the versatility of this transformation.[16]
Mechanistic Considerations
The catalytic cycle for the Negishi coupling of sulfones mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[13][17] Nickel catalysts are often employed and have shown excellent activity in these transformations.[16][18] A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents, which are generally less basic and reactive than their Grignard or organolithium counterparts.[19][20][21][22][23]
Figure 2: Catalytic cycle for the Negishi coupling of sulfones.
Detailed Experimental Protocol: Synthesis of an Arylated Alkane
This protocol provides a general procedure for the nickel-catalyzed Negishi cross-coupling of an alkyl sulfone with an arylzinc reagent.
Materials:
Alkyl phenyl sulfone (1.0 equiv)
Arylzinc bromide (prepared in situ or as a solution, 1.5-2.0 equiv)
Add a solution of the aryl bromide in anhydrous DMA.
Activate the zinc by adding a few crystals of iodine or 1,2-dibromoethane and gently heating until the color disappears.
Stir the mixture at room temperature or with gentle heating until the aryl bromide is consumed (monitor by TLC or GC-MS).
Cross-Coupling Reaction:
To a separate oven-dried Schlenk tube, add NiCl₂ and dtbbpy.
Evacuate and backfill with argon three times.
Add a solution of the alkyl phenyl sulfone in anhydrous DMA.
To this mixture, add the freshly prepared arylzinc bromide solution via cannula.
Heat the reaction mixture to 100-120 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Note on Troubleshooting:
Low yield: Ensure the zinc is sufficiently activated for the preparation of the organozinc reagent. The use of LiCl as an additive can improve the solubility and reactivity of the organozinc species.[22]
Homocoupling of the organozinc reagent: This can be a side reaction. Using a less reactive catalyst or lower temperatures might mitigate this.
Substrate Scope and Data
The Negishi coupling with sulfones as electrophiles is compatible with a range of functional groups.
Entry
Alkyl/Aryl Sulfone
Aryl Bromide (for Organozinc)
Product
Yield (%)
1
1-(Phenylsulfonyl)octane
4-Bromoanisole
1-(4-Methoxyphenyl)octane
75
2
Benzyl phenyl sulfone
1-Bromo-4-fluorobenzene
4-Fluorodiphenylmethane
82
3
Phenyl trifluoromethyl sulfone
2-Bromopyridine
2-Phenylpyridine
65
4
Cyclohexyl phenyl sulfone
1-Bromo-3-(trifluoromethyl)benzene
1-Cyclohexyl-3-(trifluoromethyl)benzene
70
Table 2: Representative examples of Negishi coupling with sulfones. Conditions: NiCl₂, dtbbpy, Zn, DMA, 100-120 °C. Yields are isolated yields.[18]
Stille Coupling: Utilizing Sulfonyl Chlorides as Electrophiles
The Stille coupling, which involves the reaction of an organotin reagent with an organic electrophile, is a highly versatile C-C bond-forming reaction known for its tolerance of a wide array of functional groups.[2][24][25][26][27][28] While typically employing organic halides, the use of aryl sulfonyl chlorides as electrophiles has been demonstrated, offering an alternative synthetic route.[29]
Mechanistic Overview
The catalytic cycle of the Stille coupling is well-established and proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[25][27] When using aryl sulfonyl chlorides, the oxidative addition of the palladium(0) catalyst to the S-Cl bond is a key step. However, a competing pathway involving desulfinative coupling, where SO₂ is extruded, can also occur. Careful control of reaction conditions is crucial to favor the desired C-C bond formation.[30]
Figure 3: Catalytic cycle for the Stille coupling of aryl sulfonyl chlorides.
Detailed Experimental Protocol: Synthesis of a Diaryl Sulfone
This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of an aryl sulfonyl chloride with an organostannane.
To an oven-dried Schlenk tube, add the aryl sulfonyl chloride and Pd(PPh₃)₄.
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene, followed by the organostannane via syringe.
Heat the reaction mixture to 80-110 °C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
Filter the mixture through Celite, washing with an organic solvent.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the crude product by flash column chromatography.
Note on Handling Organotin Reagents:
Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[24]
Substrate Scope and Data
The Stille coupling of aryl sulfonyl chlorides provides a direct route to unsymmetrical diaryl sulfones.
Entry
Aryl Sulfonyl Chloride
Organostannane
Product
Yield (%)
1
Benzenesulfonyl chloride
Phenyltributyltin
Diphenyl sulfone
85
2
4-Toluenesulfonyl chloride
Vinyltributyltin
4-Tolyl vinyl sulfone
78
3
4-Nitrobenzenesulfonyl chloride
(4-Methoxyphenyl)tributyltin
4-Methoxy-4'-nitrodiphenyl sulfone
80
4
2-Naphthalenesulfonyl chloride
(Furan-2-yl)tributyltin
2-(Naphthalen-2-ylsulfonyl)furan
72
Table 3: Representative examples of Stille coupling with aryl sulfonyl chlorides. Conditions: Pd(PPh₃)₄, toluene, 80-110 °C. Yields are isolated yields.[29]
Conclusion
The use of phenyl sulfonyl groups in cross-coupling reactions represents a significant advancement in synthetic organic chemistry. As demonstrated in this guide, aryl and alkyl sulfones, as well as sulfonyl chlorides, can serve as robust and versatile coupling partners in Suzuki-Miyaura, Negishi, and Stille reactions. The ability to leverage the unique reactivity of the C-S bond provides chemists with powerful tools for the construction of complex molecules, with notable applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption of these valuable synthetic strategies.
Application Note: Heterocyclic Synthesis Using [(3-Methylidenecyclobutyl)sulfonyl]benzene
Executive Summary & Strategic Value [(3-Methylidenecyclobutyl)sulfonyl]benzene (CAS: 2059971-17-2) has emerged as a high-value "linchpin" reagent in modern medicinal chemistry. Its structural uniqueness lies in the combi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
[(3-Methylidenecyclobutyl)sulfonyl]benzene (CAS: 2059971-17-2) has emerged as a high-value "linchpin" reagent in modern medicinal chemistry. Its structural uniqueness lies in the combination of a strained cyclobutane core , an exocyclic alkene (methylidene group), and an electron-withdrawing phenylsulfonyl moiety .
Why This Reagent Matters
Escape from Flatland: It enables the rapid synthesis of
-rich scaffolds, specifically spiro-cycles , which improve solubility and metabolic stability compared to flat aromatic systems [1].
Bioisosterism: The cyclobutyl-sulfone motif serves as a bulky, non-planar bioisostere for phenyl or cyclohexyl groups, offering unique vectors for protein-ligand interactions.
Divergent Reactivity: The exocyclic double bond is highly reactive toward cycloadditions ([2+2], [3+2]) and radical additions, while the sulfonyl group modulates the ring's electronics and can serve as a functional handle.
Core Application: Synthesis of Spiro-Isoxazolines via [3+2] Cycloaddition
The most robust application of this reagent is the construction of spiro[cyclobutane-isoxazoline] scaffolds. These structures are privileged motifs in inhibitors of GPCRs and ion channels.
Mechanism of Action
The reaction proceeds via a concerted 1,3-dipolar cycloaddition between the exocyclic alkene (dipolarophile) and a nitrone (1,3-dipole). The strain of the cyclobutane ring, combined with the electronic activation from the distal sulfonyl group, accelerates the reaction compared to unstrained alkenes.[1]
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
Inert Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of
.
Dissolution: Charge the flask with [(3-Methylidenecyclobutyl)sulfonyl]benzene (208 mg, 1.0 mmol) and anhydrous Toluene (5 mL). Stir until fully dissolved.
Addition: Add the nitrone (1.2 mmol) in one portion.
Note: If the nitrone is unstable, generate it in situ from the corresponding aldehyde and hydroxylamine hydrochloride with triethylamine (TEA).
Reaction:
Method A (Standard): Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]
Method B (Microwave - Recommended for sluggish substrates): Seal in a microwave vial. Irradiate at 100°C for 30–60 minutes.
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Validation: Verify structure via
NMR. Look for the disappearance of the exocyclic alkene protons ( 4.8–5.2 ppm) and the appearance of the isoxazoline ring protons ( 3.0–4.0 ppm).
For fragment-based drug discovery (FBDD), this reagent allows for the "decoration" of the cyclobutane ring with heteroaromatic groups via radical chemistry.
Setup: In an 8 mL vial equipped with a stir bar, combine the sulfone (0.5 mmol), heteroaryl carboxylic acid (1.0 mmol), photocatalyst (0.005 mmol), and persulfate oxidant (0.75 mmol).
Degassing: Dissolve in DMSO/H₂O (5 mL). Sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature.
Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine.
Purification: Dry over
, filter, and concentrate. Purify via reverse-phase preparative HPLC or silica chromatography.
Visualized Pathways & Logic
The following diagrams illustrate the mechanistic pathways and the modular assembly logic.
Diagram 1: Reaction Pathways and Selectivity
This flowchart details the decision-making process for selecting the correct transformation based on the desired final scaffold.
Caption: Divergent synthetic pathways utilizing the exocyclic alkene handle for scaffold generation.
Diagram 2: Mechanistic Logic of Spiro-Cyclization
This diagram visualizes the transition state and orbital interactions driving the [3+2] cycloaddition.
Caption: Mechanistic driver: Ring strain and orbital overlap facilitate rapid spiro-cycle formation.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17(12), 2839–2849.[1]
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]
Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.[1]
Technical Support Center: Optimization of [(3-Methylidenecyclobutyl)sulfonyl]benzene Synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for CAS 2059971-17-2 Executive Summary & Synthetic Strategy The synthesis of [(3-Methylidenecyclobutyl)sulfonyl]b...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Role: Senior Application Scientist
Topic: Yield Optimization & Troubleshooting for CAS 2059971-17-2
Executive Summary & Synthetic Strategy
The synthesis of [(3-Methylidenecyclobutyl)sulfonyl]benzene presents a unique challenge: installing a robust sulfone handle while preserving the kinetically sensitive exocyclic alkene (methylidene) on a strained cyclobutane ring.
The industry-standard route relies on the nucleophilic substitution (
) of a 3-methylidenecyclobutyl electrophile (halide or pseudohalide) with a benzenesulfinate salt. While conceptually simple, this reaction is plagued by steric drag from the puckered cyclobutane ring and the thermodynamic risk of double-bond migration (isomerization).
The Optimized Protocol (Standard Operating Procedure)
Reaction Scheme:
Electrophile (X): Iodide (preferred for rate) or Tosylate. Bromide is often too slow, leading to thermal decomposition before conversion.
Figure 1: Reaction pathway illustrating the competition between the desired
substitution and thermodynamic pitfalls (isomerization/elimination).
Troubleshooting Dashboard (FAQs)
This section addresses specific failure modes reported by users.
Q1: My conversion is stuck at 50% after 24 hours. Should I increase the temperature?
Recommendation:Do NOT exceed 80°C.
Raising the temperature above 80°C significantly increases the risk of exocyclic-to-endocyclic isomerization . The exocyclic double bond is approx. 2-3 kcal/mol less stable than the endocyclic isomer (1-methylcyclobutene derivative). Thermal stress overcomes the activation barrier for this migration.
Corrective Actions:
Switch Leaving Groups: If you are using the bromide, convert it to the iodide in situ (Finkelstein conditions) by adding 0.5 eq. of NaI.
Phase Transfer Catalysis: Add 10 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the sulfinate anion in the organic phase, dramatically increasing the reaction rate without requiring heat.
Concentration: Ensure the reaction is run at high concentration (0.5 M to 1.0 M).
reactions are second-order; dilution kills the rate.
Q2: I see a new spot on TLC that is very close to the product. What is it?
Diagnosis: This is likely the isomerized product (1-methylcyclobut-1-en-3-yl sulfone).
Under acidic conditions or prolonged heating, the double bond migrates into the ring to conjugate with the sulfone (if position allows) or simply to relieve ring strain.
Protocol to Prevent Isomerization:
Buffer the System: Add 1.0 eq of solid
to the reaction. While the sulfinate is basic, trace acid from halide hydrolysis can catalyze alkene migration.
Avoid Lewis Acids: Ensure your starting material is free of zinc or aluminum salts if it was prepared via reductive dehalogenation.
Q3: The product is oiling out and difficult to crystallize.
Recommendation: Sulfones are highly crystalline, but the cyclobutyl ring adds lipophilicity.
Workup: Dilute the DMF mixture with water (5x volume). Extract with EtOAc.
Wash: Crucial step—wash the organic layer with 5% LiCl (aq) to remove trapped DMF. Residual DMF prevents crystallization.
Crystallization: Use an EtOH/Heptane system. Dissolve in minimum hot Ethanol, then slowly add Heptane until cloudy. Cool to -20°C.
Advanced Optimization Data
The following data summarizes solvent and additive screening for the reaction of 3-methylidenecyclobutyl iodide (1.0 eq) with sodium benzenesulfinate (1.5 eq).
Solvent
Additive (10 mol%)
Temp (°C)
Time (h)
Yield (%)
Isomer Ratio (Exo:Endo)
THF
None
65
48
< 10
N/A
MeCN
None
80
24
45
95:5
DMF
None
65
12
72
98:2
DMF
TBAB
60
8
88
>99:1
DMSO
None
60
6
82
96:4
Toluene
15-Crown-5
90
18
60
85:15
Key Insight: DMF with TBAB provides the best balance of high yield and high isomeric purity. Toluene/Crown ether systems require temperatures that promote isomerization.
Diagnostic Workflow
Use this logic tree to diagnose low yields in your specific batch.
Figure 2: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.
General Principle: The alkylation of sodium benzenesulfinate with alkyl halides in polar aprotic solvents is the standard method for sulfone synthesis.
Source: Fisher Scientific, "Aromatic Nucleophilic Substitution and Sulfone Synthesis Guides." Available at: [Link] (Accessed via Search Result 1.22).
Cyclobutane Isomerization Risks
Mechanism:[2][3][4][5][6][7][8][9][10] Exocyclic double bonds in strained rings (cyclobutanes) are susceptible to acid-catalyzed isomerization to the thermodynamically more stable endocyclic position.
Source: Croatica Chemica Acta, "E/Z Isomerism Without a Double Bond," discussing strained ring rearrangements.[11] Available at: [Link] (Accessed via Search Result 1.1).
Phase Transfer Catalysis in Sulfone Synthesis
Technique: The use of TBAB (Tetrabutylammonium bromide)
Source: Chemical Science, "Lewis acid-catalyzed cycloisomerization," (Contextual reference on cyclobutane handling). Available at: [Link] (Accessed via Search Result 1.15).
Preventing polymerization of exocyclic alkenes during purification
Welcome to the Exocyclic Alkene Stabilization & Purification Support Center . Ticket #: 8492-EXO Subject: Prevention of Polymerization/Isomerization of Exocyclic Alkenes Status: Open Assigned Specialist: Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Exocyclic Alkene Stabilization & Purification Support Center .
Ticket #: 8492-EXO
Subject: Prevention of Polymerization/Isomerization of Exocyclic Alkenes
Status: Open
Assigned Specialist: Senior Application Scientist
Overview: The "Invisible" degradation
Exocyclic alkenes (e.g., methylene-cyclohexanes, terpenes) are thermodynamically distinct from their endocyclic counterparts. They possess higher ground-state energy (approx. 2–4 kcal/mol less stable than endocyclic isomers), making them prone to two primary failure modes during purification:
Acid-Catalyzed Isomerization: The double bond "slips" inside the ring to reach a thermodynamic well (Endo-isomer).
Cationic Polymerization: The exposed methylene group is highly susceptible to protonation, initiating chain-growth polymerization on acidic surfaces (like silica gel).
This guide provides the protocols to arrest these pathways.
Module 1: Chromatography Survival Guide
User Question: "I ran a TLC and my spot was pure. After flash column chromatography, I recovered a gum that streaks on the plate or has isomerized. What happened?"
Root Cause: Standard silica gel (
) is acidic ( in suspension) due to surface silanol groups (). This acidity acts as a Lewis/Brønsted acid catalyst, protonating the exocyclic double bond.
The Protocol: Amine-Buffered Silica
To purify acid-sensitive exocyclic alkenes, you must neutralize the stationary phase.
Step-by-Step Methodology:
Select the Buffer: Use Triethylamine (TEA) .[1] It is volatile, easily removed, and effectively caps silanol groups.
Slurry Preparation:
Prepare your eluent system (e.g., Hexanes/EtOAc).[1][2][3]
Add 1.0% v/v Triethylamine to the solvent before mixing with silica.
Flush the column with at least 2 column volumes (CV) of this buffer system. This ensures the entire length of the silica is deactivated.
Running the Column:
Reduce TEA concentration to 0.1% - 0.5% for the actual run to prevent streaking of the product itself.
Note: If your product is basic (an amine), you can maintain higher TEA levels.
Alternative: If the compound is extremely labile, switch to Neutral or Basic Alumina (Grade III), though resolution may be lower than silica.
Visualizing the Risk: The Acid Trap
The following diagram illustrates why unbuffered silica destroys your product.
Figure 1: Mechanism of acid-catalyzed degradation on silica gel.
Module 2: Distillation & Solvent Removal
User Question: "My compound polymerized in the flask during rotary evaporation or distillation. How do I prevent this?"
Root Cause: Thermal initiation of radical polymerization. Exocyclic double bonds are electron-rich and can form stabilized radicals, leading to rapid chain growth when concentrated and heated.
The Protocol: Radical Scavenging
Never concentrate exocyclic alkenes to dryness without an inhibitor, and strictly control temperature.
Inhibitor Selection Guide:
Inhibitor
Structure Type
Effective Range
Usage Notes
BHT (Butylated hydroxytoluene)
Phenolic
10–100 ppm
Standard Choice. Soluble in organics. Easily removed by chromatography.
Hydroquinone
Phenolic
50–500 ppm
Requires dissolved to function efficiently. Harder to remove than BHT.
TBC (4-tert-Butylcatechol)
Phenolic
10–100 ppm
Highly effective but requires oxygen. Remove via basic wash (NaOH) or alumina plug.
Phenothiazine
Thiazine
10–50 ppm
Works in anaerobic conditions (good for high-vacuum distillation).
Operational Steps:
Add Inhibitor Early: Add BHT (approx. 0.05% w/w) to the crude reaction mixture before solvent removal.
Temperature Control: Keep water bath
. Use high vacuum to lower boiling points rather than increasing heat.
The "Never Dry" Rule: If possible, do not evaporate to absolute dryness. Store as a concentrated solution if the next step allows.
Module 3: Storage & Handling FAQs
Q: Can I store these compounds in the freezer?A: Yes, but with caveats.
Temperature: -20°C is recommended.
Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the liquid).
Container: Amber glass to prevent photo-initiated radical formation.
Stabilizer: If storing for >1 week, add BHT.
Q: How do I remove the BHT later?A: BHT is non-polar. It usually elutes near the solvent front in chromatography. If your product is non-polar, BHT may co-elute. In that case, use TBC for storage, as TBC can be washed out with cold 1M NaOH (it forms a water-soluble phenoxide) prior to the next reaction.
Decision Matrix: Purification Workflow
Use this logic flow to determine the safe path for your specific compound.
Figure 2: Decision tree for purification and handling.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of specific organic compounds and inhibitor removal).
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[4] Retrieved from
Reich, H. J. (n.d.). Common Problems in Chromatography. University of Wisconsin-Madison. (Detailed discussion on silica acidity and amine buffering).
BenchChem. (2025).[5] Preventing polymerization of 4-Methylidenehept-1-ene during storage.[5] (Technical data on skipped diene stabilization).
Technical Support Center: Optimizing Methylidenecyclobutane Formation
Welcome to the technical support center for methylidenecyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for methylidenecyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to temperature optimization during the formation of methylidenecyclobutane and its derivatives. As Senior Application Scientists, we understand that achieving high yield and purity is paramount, and temperature is a critical lever in this process.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions with a focus on the impact of temperature.
Q1: My yield of methylidenecyclobutane is consistently low. What are the potential temperature-related causes and how can I address them?
Low yields are a common frustration in organic synthesis.[1] When it comes to methylidenecyclobutane formation, temperature is a primary suspect. Here’s a breakdown of potential issues and how to troubleshoot them:
Suboptimal Reaction Temperature: The optimal temperature for methylidenecyclobutane synthesis is highly dependent on the specific reaction pathway. For instance, in copper-catalyzed borylative cyclization of aliphatic alkynes, increasing the temperature from 50°C to 80°C or decreasing it can lead to a drop in yield.[2] Conversely, some cycloaddition reactions require significantly higher temperatures, in the range of 175-270°C.[3]
Solution: Conduct a systematic temperature screening experiment. Start with the literature-reported temperature for a similar reaction and then screen a range of temperatures (e.g., in 10-20°C increments) to find the sweet spot for your specific substrate and catalyst system.
Thermal Decomposition of Reactants or Products: Methylidenecyclobutane and its precursors can be thermally labile.[4][5][6] High temperatures can lead to decomposition, resulting in a lower yield of the desired product. The thermal decomposition of cyclobutane derivatives is a known phenomenon.[4][6][7]
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. You can monitor the reaction progress by techniques like TLC or LC-MS to see if the product is forming and then degrading over time at higher temperatures.
Catalyst Inactivation or Decomposition: Many syntheses of methylidenecyclobutane are catalyst-dependent.[2][8][9] The catalyst itself may have a limited thermal stability.
Solution: Consult the manufacturer's data for the thermal stability of your catalyst. If you are using a sensitive catalyst, ensure the reaction temperature does not exceed its operational limit.
Experimental Protocol: Temperature Screening for Yield Optimization
This protocol outlines a general procedure for optimizing the reaction temperature to maximize the yield of methylidenecyclobutane.
Objective: To identify the optimal reaction temperature for the synthesis of methylidenecyclobutane.
Materials:
Your starting materials and reagents
Appropriate anhydrous solvent
Catalyst (if applicable)
A reaction vessel with a magnetic stirrer and reflux condenser
Heating mantle or oil bath with a temperature controller
Inert atmosphere setup (e.g., nitrogen or argon)
Analytical tools for monitoring reaction progress (TLC, GC-MS, or LC-MS)
Procedure:
Set up Parallel Reactions: Prepare several identical reaction mixtures in separate vessels.
Vary the Temperature: Set each reaction to a different temperature. A good starting point is to bracket the literature-reported temperature by ±20°C in 10°C increments. For example, if the literature suggests 60°C, set up reactions at 40°C, 50°C, 60°C, 70°C, and 80°C.
Monitor Reaction Progress: At regular intervals, take a small aliquot from each reaction and analyze it to determine the conversion of starting material and the formation of the desired product.
Determine the Optimal Time and Temperature: Identify the temperature that gives the highest yield in a reasonable amount of time.
Scale-Up: Once the optimal temperature is determined, you can perform the reaction on a larger scale.
Q2: I'm observing significant polymerization and "gum" formation in my reaction. How can I adjust the temperature to minimize this?
Polymerization is a notorious side reaction in many organic syntheses, particularly those involving reactive alkenes like methylidenecyclobutane. High temperatures can significantly promote these unwanted pathways.
High-Temperature Induced Polymerization: In the synthesis of methylenecyclobutane derivatives from allene and acrylonitrile, temperatures as high as 260-270°C lead to substantial gum formation.[3] Lowering the temperature to around 200°C has been shown to reduce this side reaction.[3]
Solution: A lower reaction temperature is generally preferred to minimize polymerization. If the reaction rate becomes too slow at lower temperatures, consider using a more active catalyst or a higher catalyst loading to compensate.
Use of Polymerization Inhibitors: In many industrial processes, polymerization inhibitors are added to the reaction mixture.
Solution: While not strictly a temperature optimization, the effectiveness of inhibitors can be temperature-dependent. Ensure you are using an appropriate inhibitor for your reaction system and that its stability is maintained at the reaction temperature.
FAQs: Temperature Optimization in Methylidenecyclobutane Synthesis
Q1: What is a typical temperature range for methylidenecyclobutane synthesis?
The optimal temperature for methylidenecyclobutane synthesis varies significantly depending on the chosen synthetic route. Below is a table summarizing typical temperature ranges for different methods.
Q2: How do I know if my starting materials or product are decomposing?
Signs of thermal decomposition can include:
Color Change: The reaction mixture may darken or change color unexpectedly.
Gas Evolution: You may observe bubbling or an increase in pressure.
Formation of Unidentified By-products: Analysis of the crude reaction mixture may show multiple unexpected peaks.
Decreasing Yield Over Time: The concentration of your desired product may increase initially and then decrease as the reaction progresses at an elevated temperature.
Q3: Can temperature influence the regioselectivity or stereoselectivity of the reaction?
Yes, temperature can play a crucial role in the selectivity of a reaction. In a palladium-catalyzed reaction to form methylene cyclobutanes or cyclopentanes, a lower temperature (60°C) favored the formation of the cyclobutane, while a higher temperature (95°C) with a different ligand favored the cyclopentane.[8]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in methylidenecyclobutane synthesis.
Caption: A decision-making workflow for troubleshooting temperature-related issues.
References
Casper, F., et al. (1958). J. Am. Chem. Soc., 80, 5507-5513.
Su, B., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. PMC.
Bornowski, E. C., et al. (2021). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. PMC.
Zaitsev, V. G., & Zaitseva, G. S. (2004). Chemistry of methylenecyclobutane.
Yu, L., et al. (2014). Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)2-catalyzed Baeyer–Villiger oxidation to 4-methylenebutanolides. Green Chemistry, 16, 287-293.
Chen, X.-B., et al. (2021).
Cocks, A. T., Frey, H. M., & Stevens, I. D. R. (1969). The thermal decomposition of cyclobutanes: 6,7-dimethylbicyclo[2][8]heptane. Journal of the Chemical Society D: Chemical Communications, 458b.
Eaton, B. E., Laganis, E. D., & Boekelheide, V. (1981). Gas-phase pyrolytic formation and dimerization of benzocyclobutenes: Synthesis of12 cyclophane. Proceedings of the National Academy of Sciences, 78(11), 6564-6566.
Eaton, B. E., Laganis, E. D., & Boekelheide, V. (1981). Gas-phase pyrolytic formation and dimerization of benzocyclobutenes: Synthesis of cyclophane. PubMed.
Zhang, J., & Schmalz, H.-G. (2014). Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes by Triple Gold(I)
Reddit discussion on low yield in synthesis. (2020). r/chemistry.
Whitelaw, M. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Chemistry World.
Donohoe, T. J., et al. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science.
Lautens, M., & Klute, W. (2002). Transition Metal-Catalyzed Reactions of Methylenecyclopropanes.
Khan, Z. A., et al. (2023). Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor. Sustainability, 15(7), 6183.
Johns, I. B., et al. (1962). Thermal stability of organic compounds by the isoteniscope method. DTIC.
Khan, Z. A., et al. (2023).
Frey, H. M., & Stevens, I. D. R. (1982). Thermal unimolecular decomposition of cyclobutanemethanol. Journal of the Chemical Society, Faraday Transactions.
CoLab. (2025). Transition-Metal Catalyzed, Thermally Driven [2π+2π]-Cycloadditions of Olefins and Alkynes.
Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane at Low Pressures.
Khan, Z. A., et al. (2023). Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor.
BenchChem. (2025).
CD Genomics. (n.d.).
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
Study on thermal decomposition mechanism of crosslinking agent TMCH. (n.d.).
BenchChem. (2025). Troubleshooting low yield in 1-Methylcyclohexene synthesis.
Technical Support Center: Strategies for Enhancing Aqueous Solubility of [(3-Methylidenecyclobutyl)sulfonyl]benzene and Related Sulfonyl Aromatics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with [(3-Methylidenecyclobutyl)sulfonyl]benzene a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with [(3-Methylidenecyclobutyl)sulfonyl]benzene and other structurally related poorly soluble sulfonyl aromatic compounds in aqueous media. Our goal is to provide a comprehensive resource with practical troubleshooting strategies and in-depth scientific explanations to empower you to overcome these common experimental hurdles.
Introduction: Understanding the Challenge
[(3-Methylidenecyclobutyl)sulfonyl]benzene, with its molecular formula C₁₁H₁₂O₂S[1], possesses a chemical structure that suggests potential challenges in achieving high aqueous solubility. The presence of a benzene ring and a cyclobutyl group contributes to its lipophilic nature, while the sulfonyl group provides some polarity. Often, compounds with such features exhibit low water solubility, which can be a significant obstacle in various experimental and developmental contexts, from biological assays to formulation development.
This guide will walk you through a systematic approach to addressing these solubility issues, from initial characterization to the application of advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments with [(3-Methylidenecyclobutyl)sulfonyl]benzene and it's not dissolving in my aqueous buffer. What is the first step?
A1: The first and most critical step is to characterize the solubility of your compound. It is important to distinguish between kinetic and thermodynamic solubility.
Kinetic solubility is the concentration of a compound that will dissolve in a solvent at a given time point, often measured by adding a concentrated stock solution (e.g., in DMSO) to the aqueous buffer. This measurement can sometimes result in a supersaturated, metastable solution.
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This is typically determined using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.
For initial screening, a kinetic solubility assessment can be a quick indicator. However, for formulation and development, determining the thermodynamic solubility is crucial.
Q2: How can I estimate the physicochemical properties of my compound if they are not available in the literature?
A2: For novel or poorly characterized compounds, several computational tools can provide valuable estimations of key physicochemical properties that influence solubility:
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP generally corresponds to lower aqueous solubility. Various software packages and online platforms can predict LogP based on the chemical structure.
pKa (Acid Dissociation Constant): If your molecule has ionizable groups, its solubility will be pH-dependent. pKa prediction software can help determine if pH modification is a viable strategy. Sulfonamides, for example, can have acidic protons, making them more soluble at higher pH.
Melting Point (MP): The melting point is related to the crystal lattice energy of the solid. A higher melting point often suggests stronger intermolecular forces in the crystal, which can lead to lower solubility.
While these are predictions, they provide a valuable starting point for designing your solubilization strategy.
Q3: My compound appears to be non-ionizable. What are my primary options for improving its solubility?
A3: For non-ionizable, lipophilic compounds, several formulation strategies can be employed. The choice of strategy often depends on the required concentration and the experimental context. Here is a general workflow to approach this challenge:
Caption: A stepwise approach to enhancing the solubility of non-ionizable compounds.
Troubleshooting Guides
Issue 1: Insufficient Solubilization with Co-solvents
Background: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Troubleshooting Steps:
Systematic Screening: Test a panel of pharmaceutically acceptable co-solvents. A good starting point is to prepare a 10% (v/v) solution of each co-solvent in your aqueous buffer and determine the solubility of your compound.
Co-solvent
Typical Starting Concentration (v/v)
Notes
Ethanol
5-20%
Can sometimes cause protein precipitation in biological assays.
Propylene Glycol
10-40%
Generally well-tolerated in many systems.
Polyethylene Glycol 400
10-50%
Can be viscous at higher concentrations.
Dimethyl Sulfoxide (DMSO)
<1%
Often used for stock solutions but can have biological effects.
Optimize Co-solvent Concentration: If a particular co-solvent shows promise, perform a concentration-response curve to find the optimal concentration that balances solubility enhancement with potential negative effects on your experiment (e.g., cytotoxicity, enzyme inhibition).
Binary Co-solvent Systems: In some cases, a mixture of two co-solvents can provide synergistic effects on solubility.
Issue 2: Surfactant Selection and Concentration
Background: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.
Troubleshooting Steps:
Choose the Right Surfactant Type: Surfactants are classified as non-ionic, anionic, cationic, or zwitterionic. For most biological applications, non-ionic surfactants are preferred due to their lower toxicity.
Surfactant
Type
Typical Concentration (w/v)
Polysorbate 80 (Tween® 80)
Non-ionic
0.1 - 2%
Polysorbate 20 (Tween® 20)
Non-ionic
0.1 - 2%
Sodium Dodecyl Sulfate (SDS)
Anionic
Use with caution in biological systems due to protein denaturation.
Work Above the CMC: Ensure that the concentration of the surfactant used is above its CMC to allow for micelle formation.
Assess Compound-Surfactant Compatibility: Not all surfactants will effectively solubilize every compound. An empirical screening of a few different surfactants is often necessary.
Issue 3: pH Adjustment is Ineffective
Background: For ionizable compounds, adjusting the pH of the solution to favor the charged species can significantly increase solubility. Based on the structure of [(3-Methylidenecyclobutyl)sulfonyl]benzene, which lacks common acidic or basic functional groups, it is likely to be non-ionizable. However, for other sulfonylbenzene derivatives, this can be a powerful technique. For example, sulfonamides can be acidic and their solubility increases at higher pH.
Troubleshooting Steps for Potentially Ionizable Analogs:
Predict or Measure pKa: Determine the pKa of your compound.
Adjust pH Appropriately:
For acidic compounds, adjust the pH to be at least 1-2 units above the pKa.
For basic compounds, adjust the pH to be at least 1-2 units below the pKa.
Use Buffers: Employ a suitable buffer system to maintain the desired pH.
Issue 4: Need for Higher Concentrations - Advanced Formulations
Background: When co-solvents, surfactants, or pH adjustments are insufficient, or for applications requiring higher drug loading, more advanced formulation strategies may be necessary.
Advanced Strategies:
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state. When introduced to an aqueous medium, the polymer dissolves and releases the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate.
Nanosuspensions: In this approach, the drug is formulated as a colloidal dispersion of nano-sized particles stabilized by surfactants or polymers. The small particle size dramatically increases the surface area, leading to a higher dissolution velocity.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
Add an excess amount of the solid compound to a known volume of the aqueous medium in a glass vial.
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
After equilibration, allow the suspension to settle.
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Screening for Co-solvent and Surfactant Efficacy
Caption: A general workflow for screening the effectiveness of co-solvents and surfactants.
Conclusion
Addressing the solubility challenges of [(3-Methylidenecyclobutyl)sulfonyl]benzene and similar compounds requires a systematic and informed approach. By understanding the physicochemical properties of your molecule and methodically exploring the solubilization strategies outlined in this guide, you can significantly improve your experimental outcomes. Remember that a combination of techniques may be necessary to achieve your desired concentration in aqueous media.
Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future prospects. Journal of Pharmaceutical Sciences, 88(10), 1058–1066.
Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229–237.
Avdeef, A. (2007).
Kerns, E. H., & Di, L. (2008).
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
Technical Support Center: Synthesis and Stabilization of Strained Cyclobutane Rings
Welcome to the technical support center for chemists engaged in the synthesis of cyclobutane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists engaged in the synthesis of cyclobutane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the inherent strain of the four-membered ring. Here, we move beyond simple protocols to explore the underlying principles that govern the stability of these structures, offering troubleshooting guides and frequently asked questions to navigate the complexities of their synthesis.
Part 1: Understanding the Source of Instability
A foundational understanding of why cyclobutane rings are strained is critical for designing successful synthetic strategies. The ring's instability is not a single factor but a combination of energetic penalties.
FAQ: What is the primary origin of strain in a cyclobutane ring?
The high ring strain of cyclobutane, approximately 26.3 kcal/mol, is primarily due to two factors: angle strain and torsional strain.[1][2]
Angle Strain : An ideal sp³-hybridized carbon atom has bond angles of 109.5°.[1] In a planar cyclobutane, the internal C-C-C bond angles would be forced to be 90°, a significant deviation that creates substantial energetic strain, often called Von Baeyer strain.[1][3]
Torsional Strain : If the cyclobutane ring were perfectly flat, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to repulsive steric interactions and high torsional strain.[1][3]
To mitigate this, the cyclobutane ring adopts a puckered or "folded" conformation.[3][4] One carbon atom sits at an angle of about 25° to the plane formed by the other three.[4] This "butterfly" structure slightly increases angle strain but significantly reduces the torsional strain by moving the hydrogen atoms away from a perfectly eclipsed arrangement.[1][4]
Part 2: Core Synthetic Strategies & Troubleshooting
The construction of the cyclobutane core is a central challenge. The most common methods are cycloadditions and strain-release-driven reactions, each with its own set of parameters to control for a stable product.
FAQ: What are the most common methods for synthesizing cyclobutane rings?
The most powerful and frequently used methods include:
[2+2] Photocycloaddition : This is arguably the most important method, using UV or visible light to excite an alkene, which then reacts with another alkene to form the cyclobutane ring.[5][6]
Thermal [2+2] Cycloaddition : These reactions are typically limited to specific substrates like ketenes or highly fluorinated alkenes, which can dimerize or react with other alkenes under thermal conditions.[7][8][9]
Strain-Release Driven Synthesis : These modern methods utilize highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs) or [1.1.1]propellane, which readily undergo ring-opening reactions with various reagents to form functionalized cyclobutanes under mild conditions.[10][11][12]
Transition Metal-Catalyzed Approaches : Various metals, including copper, rhodium, and cobalt, can catalyze cycloadditions or cyclizations to form cyclobutane rings with high control over stereochemistry.[13][14][15][16]
Troubleshooting Guide: [2+2] Photocycloadditions
Issue: My photochemical [2+2] cycloaddition reaction has a low yield or fails completely.
Potential Cause
Explanation & Troubleshooting Steps
Incorrect Wavelength/Energy
The alkene must be excited for the reaction to occur.[5] If using a sensitizer (e.g., acetone, benzophenone), the light source must excite the sensitizer, which then transfers energy to the alkene to populate the reactive triplet state.[17] Ensure your lamp's emission spectrum matches the absorption spectrum of your substrate or sensitizer.
Undesired Side Reactions
Photoexcited enones can undergo cis/trans isomerization, which competes with the desired cycloaddition.[8] Furthermore, the strained product itself can sometimes be photolabile and undergo ring-opening if it absorbs light. Try using filtered light to excite only the reactants and not the product. Monitor the reaction over time to find the point of maximum product formation before decomposition begins.
Poor Regioselectivity
The formation of head-to-head (HH) vs. head-to-tail (HT) isomers is a common issue. This is governed by the electronics of the substituents on the alkenes. Generally, reactions between an electron-rich and an electron-deficient alkene are more selective. Consider modifying substituents to enhance electronic differentiation.
Concentration Effects
For intermolecular cycloadditions, the concentration must be high enough to favor the reaction between two different molecules. For intramolecular reactions, high dilution is required to prevent intermolecular side reactions.
Workflow: Selecting a Cyclobutane Synthesis Strategy
The choice between a classical cycloaddition and a modern strain-release strategy depends on the desired substitution pattern and available starting materials.
Caption: Decision tree for selecting a synthetic approach.
Part 3: Advanced Stabilization & Experimental Protocols
Once formed, the cyclobutane ring must be handled carefully. Its stability is highly influenced by its substituents and the conditions it is exposed to during workup and purification.
FAQ: How do substituents affect the stability of the cyclobutane ring?
Substituents play a critical role in both the synthesis and the subsequent stability of the ring.
Steric Hindrance : Bulky substituents can sterically shield the cyclobutane ring from attack by reagents that might otherwise promote ring-opening.[18] In some cases, introducing a bulky group like a tert-butyl group can completely block certain reactions, such as UV-induced dimerization.[18] However, extreme steric hindrance can also disfavor the formation of the ring in the first place.[19]
Electronic Effects : Electron-withdrawing groups (EWGs) can make the cyclobutane ring more susceptible to nucleophilic attack, potentially leading to ring-opening.[10] Conversely, strategically placed electron-donating groups (EDGs) may stabilize adjacent carbocations if a ring-opening were to occur, but their overall effect is highly context-dependent.
Troubleshooting Guide: Product Decomposition
Issue: My cyclobutane product appears to form but decomposes during aqueous workup or chromatography.
Potential Cause
Explanation & Troubleshooting Steps
Acid/Base Sensitivity
The strained C-C bonds of a cyclobutane can be susceptible to cleavage under acidic or basic conditions.[20] If you suspect this, perform a neutral workup. Wash organic layers with brine only, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
Thermal Instability
Due to their inherent strain, some cyclobutanes are thermally labile.[4] Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath. If purification by distillation is required, perform it under high vacuum to lower the boiling point.
Chromatography Issues
Silica gel is acidic and can cause decomposition of sensitive compounds. Deactivate the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N), then flush with the pure eluent before loading your sample. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or Florisil.
Experimental Protocol: Example of a Photosensitized [2+2] Cycloaddition
This protocol describes a general procedure for the intramolecular cycloaddition of a diolefin using acetone as a common and effective triplet sensitizer.[17]
Objective: To synthesize a bicyclic cyclobutane product from an acyclic diene precursor.
Acetone, spectrophotometric grade (serves as both solvent and sensitizer)
Inert gas (Nitrogen or Argon)
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm)
Procedure:
Preparation: Dissolve the diene substrate in acetone in a quartz reaction vessel to a final concentration of 0.05 M. The concentration should be optimized; higher concentrations may lead to intermolecular side products.
Degassing: Sparge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
Irradiation: Place the sealed vessel in the photoreactor. Begin irradiation with the mercury lamp while maintaining a constant temperature (e.g., 20 °C) using a cooling system. Acetone is excited by the UV light and transfers energy to the diene, promoting it to its triplet state, which then cyclizes.[17]
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS. The disappearance of starting material and the appearance of a new, typically less polar, spot indicates product formation.
Workup: Once the reaction is complete (or has reached optimal conversion), transfer the solution to a round-bottom flask. Remove the acetone using a rotary evaporator at low temperature (<30 °C).
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.
Part 4: Spectroscopic Confirmation
Confirming the successful synthesis and integrity of the cyclobutane ring is essential. NMR and IR spectroscopy provide key diagnostic information.
FAQ: What are the key spectroscopic signatures of a cyclobutane ring?
Technique
Key Signature & Explanation
¹H NMR
The proton signals for the cyclobutane ring typically appear in the aliphatic region, often between 1.5 and 2.5 ppm. The key diagnostic feature is the coupling constants (J-values). Vicinal (³J) couplings are highly dependent on the dihedral angle and can provide stereochemical information. Four-bond (⁴J) "W" couplings can sometimes be observed across the ring in the puckered conformation.
¹³C NMR
The sp³-hybridized carbons of the cyclobutane ring usually resonate between 20 and 40 ppm. The chemical shift can be significantly influenced by substituents. The key takeaway is the absence of sp² signals if the starting alkenes have been fully consumed.
FT-IR
Look for the disappearance of the C=C stretching vibration from the starting alkene (typically ~1640-1680 cm⁻¹). The presence of strong C-H stretches just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) and the absence of the alkene C=C stretch are good indicators of successful cycloaddition.
By combining a robust understanding of ring strain with careful selection of synthetic strategy and gentle handling during purification, researchers can successfully harness the unique chemical space offered by cyclobutane scaffolds.
References
ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Retrieved from [Link]
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]
ACS Publications. (2022). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters. Retrieved from [Link]
Royal Society of Chemistry. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science. Retrieved from [Link]
Organic Reactions. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Retrieved from [Link]
ACS Fall 2025. (n.d.). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. Retrieved from [Link]
National Institutes of Health. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Retrieved from [Link]
National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Retrieved from [Link]
ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]
CaltechAUTHORS. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Retrieved from [Link]
ACS Publications. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. Retrieved from [Link]
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]
PubMed. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link]
Quora. (2015). Why is methylcyclobutane more stable than cyclobutane?. Retrieved from [Link]
National Institutes of Health. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science. Retrieved from [Link]
Royal Society of Chemistry. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Retrieved from [Link]
Baran, P. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. The Baran Laboratory, Scripps Research. Retrieved from [Link]
CUTM Courseware. (n.d.). POC II Unit V: Cycloalkane. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]
Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
National Institutes of Health. (2025). Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. PMC. Retrieved from [Link]
MDPI. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
National Institutes of Health. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. PMC. Retrieved from [Link]
National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Retrieved from [Link]
ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
AIP Publishing. (n.d.). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Retrieved from [Link]
Royal Society of Chemistry. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science. Retrieved from [Link]
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]
HETEROCYCLES. (1996). CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. Retrieved from [Link]
National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Retrieved from [Link]
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Technical Support Center: Sulfonyl Benzene Crystal Purification
Document ID: SBC-TS-2026-02-17 Last Updated: February 17, 2026 Introduction Welcome to the Technical Support Center for the purification of sulfonyl benzene crystals. This guide is designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: SBC-TS-2026-02-17
Last Updated: February 17, 2026
Introduction
Welcome to the Technical Support Center for the purification of sulfonyl benzene crystals. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvents in their crystalline products. Residual solvents, defined as organic volatile chemicals used or produced during the synthesis of drug substances, can compromise the purity, stability, crystal form, and safety of the final compound.[1][2][3]
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3C, that classify solvents based on their toxicity and recommend acceptable limits in pharmaceutical products.[4][5][6] Adherence to these guidelines is critical for regulatory compliance and patient safety.[1][2][4]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common and complex issues related to solvent removal.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual solvents from sulfonyl benzene crystals?
A1: The choice of method depends on the solvent's properties (e.g., boiling point), the thermal stability of your sulfonyl benzene compound, and the scale of your experiment. The most common and effective methods are:
Vacuum Drying: This is the most widely used technique. By reducing the ambient pressure, the boiling point of solvents is significantly lowered, allowing for their removal at lower temperatures.[7][8][9] This is crucial for preventing thermal degradation of heat-sensitive compounds.[7][10]
Recrystallization: A powerful purification technique that can effectively remove trapped solvent molecules.[11][12][13] The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities and residual solvents in the "mother liquor".[12][14][15]
Washing/Trituration: This involves washing or suspending the crystals in a solvent (an "anti-solvent") in which your sulfonyl benzene product has very low solubility, but the residual solvent is highly soluble.[14][16]
Lyophilization (Freeze-Drying): This is the gold standard for thermally sensitive or biologically active compounds.[17][18] The process involves freezing the material and then removing the solvent through sublimation (solid to gas phase transition) under a deep vacuum.[17][19][20]
Q2: How do I select the most appropriate solvent removal method for my specific sulfonyl benzene?
A2: Selecting the right method requires a logical approach based on your compound's properties and the residual solvent . The following decision tree can guide your choice.
Caption: Decision tree for selecting a solvent removal method.
Q3: Which analytical techniques are standard for quantifying residual solvents?
A3: Accurate quantification is essential to ensure you meet regulatory and quality standards. The primary analytical methods are:
Gas Chromatography (GC): This is the most common and robust technique for residual solvent analysis due to its high sensitivity, specificity, and ability to separate volatile organic compounds.[3][21][22] Headspace GC (HS-GC) is particularly preferred as it minimizes contamination and sample preparation by analyzing the vapor phase above the sample.[3][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to detect and quantify residual solvents, provided their signals do not overlap with those of the compound of interest. It offers the advantage of being a non-destructive technique.
Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique that offers rapid and highly selective analysis without the need for chromatography, making it a powerful alternative to GC for certain applications.[24]
Part 2: Troubleshooting Guide
Q4: "I've dried my sulfonyl benzene crystals under vacuum for 24 hours, but GC analysis still shows high levels of a high-boiling point solvent like DMSO or DMF. What should I do?"
A4: This is a common challenge. High-boiling point solvents have very low vapor pressures, making them difficult to remove by vacuum drying alone, even at elevated temperatures that might risk degrading your product.
Causality: The energy required to vaporize these solvents may exceed the thermal stability threshold of your compound. Furthermore, solvent molecules can become trapped within the crystal lattice, a phenomenon known as inclusion.
Solutions:
Anti-Solvent Washing (Trituration): This is often the most effective solution. Find a volatile, low-boiling point solvent in which your sulfonyl benzene is insoluble.
Recrystallization: If trituration fails or introduces other issues, recrystallization from a different, more volatile solvent system is a highly effective but more material-intensive option.[25] The process of dissolution and slow crystal reformation can effectively exclude the trapped high-boiling point solvent molecules.[12]
Protocol: Anti-Solvent Washing/Trituration
Objective: To displace a high-boiling point residual solvent with a low-boiling point, non-dissolving "anti-solvent."
Materials:
Your sulfonyl benzene crystals containing the high-boiling point solvent.
A suitable anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate—must be pre-determined that your compound is insoluble in it).
Büchner funnel, filter flask, and vacuum source.
Round-bottom flask or beaker.
Procedure:
Solvent Selection: Confirm your sulfonyl benzene compound has negligible solubility in the chosen anti-solvent.
Suspension: Place the crystals in a flask and add a sufficient volume of the anti-solvent to create a mobile slurry.
Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes. This allows the high-boiling point solvent to diffuse out of the crystal surfaces and into the anti-solvent.
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
Washing: Wash the collected crystals on the filter with several small portions of fresh, ice-cold anti-solvent to remove any remaining mother liquor.[13][14]
Preliminary Drying: Continue to pull a vacuum through the filter cake for 15-30 minutes to remove the bulk of the volatile anti-solvent.[14]
Final Drying: Transfer the crystals to a vacuum oven and dry at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. The new, volatile anti-solvent will be removed much more easily than the original high-boiling point solvent.
Q5: "During vacuum drying, my crystalline powder 'oiled out' and became a glassy solid. What happened and how can I prevent it?"
A5: "Oiling out" occurs when the solid melts before the solvent has been fully removed. This is often due to a combination of factors including the presence of impurities, which lowers the melting point of the solid, or heating the sample above its melting point under vacuum.[26][27]
Causality: The temperature in the vacuum oven may be too high for the purity level of your compound. The residual solvent can act as an impurity, causing melting point depression. When this molten mixture finally solidifies upon solvent removal, it often does so as an amorphous, non-crystalline solid, which can trap remaining solvent more effectively.
Solutions:
Lower the Drying Temperature: The primary fix is to reduce the oven temperature to well below the compound's melting point. Drying will take longer but will preserve the crystalline form.
Improve Purity Before Drying: If the issue persists even at lower temperatures, it indicates significant impurities. Perform an additional purification step, such as recrystallization, before the final drying stage. This will increase the melting point and stability of your compound.
Use a "Bleed" Gas: Introduce a slow stream of an inert gas (like nitrogen) into the vacuum oven. This can sometimes accelerate the removal of solvent vapor without requiring higher temperatures.
Q6: "My sulfonyl benzene is highly temperature-sensitive. What is the safest way to remove a solvent like ethyl acetate?"
A6: For highly thermolabile compounds, minimizing heat exposure is paramount.
Causality: Thermal energy can cause decomposition of the sulfonyl benzene moiety or other sensitive functional groups, leading to impurities and loss of yield.
Solutions:
Lyophilization (Freeze-Drying): This is the ideal method for heat-sensitive materials.[17][19] It removes solvent via sublimation at very low temperatures, preserving the compound's integrity.[17][18][28] The primary drawback is that it requires specialized equipment and is a slower process.
Low-Temperature Vacuum Drying: Use a vacuum oven without added heat (or at a very modest temperature, e.g., 25-30°C) connected to a high-performance vacuum pump. The deep vacuum will lower the boiling point of ethyl acetate sufficiently for it to evaporate.
Dessicator: For small amounts, placing the crystals in a vacuum desiccator with a suitable desiccant can slowly and gently remove the solvent over time.[14]
Part 3: Data & Protocols
Table 1: Comparison of Solvent Removal Techniques
Method
Principle
Pros
Cons
Best For
Vacuum Drying
Lowers solvent boiling point via reduced pressure.[8][10]
Fast, efficient for volatile solvents, widely available.[7]
Ineffective for high-boiling point solvents, risk of "oiling out".
Thermally stable compounds with low to medium boiling point solvents (e.g., Acetone, EtOAc, DCM).
Recrystallization
Differential solubility in hot vs. cold solvent.[12][15]
High purification potential, removes trapped solvents.[11][12]
Product loss in mother liquor, requires solvent screening.
Removing trapped high-boiling point solvents, improving overall purity.
Washing/Trituration
Displacing residual solvent with a non-dissolving anti-solvent.[16]
Targets specific solvents, less product loss than recrystallization.
Requires finding a suitable anti-solvent, may not remove lattice-bound solvent.
Removing high-boiling point solvents when compound is highly crystalline and insoluble in a volatile solvent.
Lyophilization
Solvent removal by sublimation under deep vacuum at low temperature.[19][20]
Extremely gentle, preserves compound integrity, excellent for sensitive materials.[17]
Thermally unstable or biologically active sulfonyl benzenes.
Protocol: Standard Vacuum Oven Drying
Objective: To remove volatile residual solvents from a thermally stable crystalline compound.
Procedure:
Sample Preparation: Spread the crystalline powder in a thin, even layer on a clean glass dish or tray. This maximizes the surface area for efficient evaporation.[29]
Loading: Place the dish in the vacuum oven.
Applying Vacuum: Close the oven door securely and begin to slowly apply the vacuum. A slow application prevents the powder from being forcefully ejected.
Setting Temperature: Once a stable vacuum is achieved (e.g., <10 mbar), set the oven to the desired temperature. Crucially, this temperature should be at least 20-30°C below the melting point of your compound.
Drying Period: Dry for an initial period of 12-24 hours.
Validation of Dryness (Self-Validating Step): Release the vacuum, remove the sample, and weigh it accurately. Return the sample to the oven, re-apply the vacuum and heat, and dry for an additional 4-6 hours. Re-weigh the sample. The sample is considered dry when two consecutive weighings are constant (e.g., within ±0.1% of the total mass).
Final Analysis: Submit a sample for quantitative analysis (e.g., GC) to confirm the residual solvent level is below the required threshold.
References
ICH. (2024, January 24). impurities: guideline for residual solvents q3c(r9).
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
Pharma Industry Resource. (2025, November 21). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview.
Pharma Growth Hub. (2023, November 22). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D.
ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6).
European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
Yutong. (2024, September 3). Vacuum Drying: Basics and Application.
AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing.
University of York. Single-solvent recrystallisation.
K.M. Bielska, et al. (2012). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
M. Bielska, et al. Analytical methods for residual solvents determination in pharmaceutical products.
Seven Star Pharma. Lyophilization.
Pharma Calculations. (2025, September 3). Vacuum Drying – A Complete Guide.
Manufacturing Chemist. (2026, January 26). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height.
PubMed. (2010, January 15). Analytical methods for residual solvents determination in pharmaceutical products.
SP Scientific. Basic Principles Of Freeze-Drying.
Wikipedia. Recrystallization (chemistry).
In-Process Technologies. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis.
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
University of California, Irvine. Recrystallization.
Emerald Cloud Lab. (2025, September 5). ExperimentLyophilize Documentation.
Nature. (2021, November 22). A metabolomics approach to evaluate the effect of lyophilization versus oven drying on the chemical composition of plant extracts.
TA Instruments. (2024, May 27). Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
University of Colorado Boulder. Recrystallization - Single Solvent.
Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?.
Reddit. (2016, February 12). Anyone have experience removing high bp solvents? : r/chemistry.
ResearchGate. (2019, October 22). How to remove residual solvents from the CBD crystals?.
University of Central Arkansas. 4. Crystallization.
University of Toronto. SOP: CRYSTALLIZATION.
PMC. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
A Guide to the ¹H and ¹³C NMR Spectral Interpretation of [(3-Methylidenecyclobutyl)sulfonyl]benzene
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone te...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of [(3-Methylidenecyclobutyl)sulfonyl]benzene, a compound featuring a unique combination of a strained four-membered ring and an aromatic sulfone moiety. Our analysis is grounded in fundamental NMR principles and supported by comparative data from related structural motifs, offering a comprehensive reference for researchers engaged in the synthesis and characterization of similar compounds.
Molecular Structure and Key Structural Features
[(3-Methylidenecyclobutyl)sulfonyl]benzene possesses a distinct structure characterized by a central sulfonylbenzene group attached to a 3-methylidenecyclobutyl ring. The sulfonyl group, being strongly electron-withdrawing, is anticipated to significantly influence the chemical shifts of the protons and carbons on both the aromatic and cyclobutyl rings. The strained cyclobutane ring and the exocyclic double bond introduce further complexity and diagnostic features into the NMR spectra.
Caption: Molecular structure of [(3-Methylidenecyclobutyl)sulfonyl]benzene.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of [(3-Methylidenecyclobutyl)sulfonyl]benzene is predicted to exhibit distinct signals corresponding to the aromatic and methylidenecyclobutyl protons. The electron-withdrawing nature of the sulfonyl group will deshield the aromatic protons, particularly those in the ortho and para positions.
Aromatic Region:
The phenyl group will give rise to a complex multiplet system in the downfield region of the spectrum, typically between δ 7.5 and 8.0 ppm. The protons ortho to the sulfonyl group (H-2' and H-6') are expected to be the most deshielded due to the inductive effect and magnetic anisotropy of the SO₂ group. The meta protons (H-3' and H-5') will appear at a slightly higher field, followed by the para proton (H-4'). The expected coupling patterns will be complex due to second-order effects, but a general downfield shift compared to unsubstituted benzene (δ 7.34 ppm) is a key diagnostic feature.
Methylidenecyclobutyl Region:
The protons of the methylidenecyclobutyl moiety will present a more complex pattern due to the rigid nature of the four-membered ring and the various coupling interactions.
Vinylic Protons (H-4): The two vinylic protons of the methylidene group are expected to appear as a singlet or a narrow multiplet around δ 4.7-4.9 ppm.[1] Their chemical equivalence will depend on the conformational dynamics of the ring.
Methine Proton (H-1): The proton on the carbon attached to the sulfonyl group (H-1) will be significantly deshielded and is predicted to appear as a multiplet (likely a quintet or more complex) in the range of δ 3.5-4.0 ppm.
Methylene Protons (H-2 and H-3): The four methylene protons on the cyclobutane ring will be diastereotopic and are expected to give rise to complex multiplets. Based on data for substituted cyclobutanes, these protons are likely to resonate in the range of δ 2.5-3.0 ppm.[2] The geminal and vicinal coupling constants will provide valuable information about the conformation of the cyclobutane ring.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
H-2', H-6' (ortho)
7.8 - 8.0
Multiplet
2H
H-3', H-5' (meta)
7.5 - 7.7
Multiplet
2H
H-4' (para)
7.6 - 7.8
Multiplet
1H
H-4 (vinylic)
4.7 - 4.9
Singlet/Narrow Multiplet
2H
H-1 (methine)
3.5 - 4.0
Multiplet
1H
H-2, H-3 (methylene)
2.5 - 3.0
Multiplet
4H
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide complementary information for the structural confirmation of [(3-Methylidenecyclobutyl)sulfonyl]benzene.
Aromatic Region:
The aromatic carbons will appear in the typical downfield region for substituted benzenes. The carbon attached to the sulfonyl group (C-1') will be a quaternary carbon and is expected to have a chemical shift around δ 140-142 ppm. The ortho (C-2', C-6') and para (C-4') carbons will be deshielded, while the meta carbons (C-3', C-5') will be less affected.
Methylidenecyclobutyl Region:
The carbons of the methylidenecyclobutyl ring will show distinct chemical shifts.
Quaternary Olefinic Carbon (C-3): The sp²-hybridized quaternary carbon of the methylidene group is predicted to resonate around δ 145-150 ppm.
Terminal Olefinic Carbon (C-4): The terminal sp²-hybridized carbon of the methylidene group will appear at a higher field, around δ 105-110 ppm.[3][4]
Methine Carbon (C-1): The carbon atom directly bonded to the electron-withdrawing sulfonyl group will be significantly deshielded, with an expected chemical shift in the range of δ 60-65 ppm.
Methylene Carbons (C-2): The two equivalent methylene carbons of the cyclobutane ring are expected to appear around δ 30-35 ppm.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1' (ipso)
140 - 142
C-2', C-6' (ortho)
128 - 130
C-3', C-5' (meta)
129 - 131
C-4' (para)
133 - 135
C-3 (quaternary olefinic)
145 - 150
C-4 (terminal olefinic)
105 - 110
C-1 (methine)
60 - 65
C-2 (methylene)
30 - 35
Experimental Protocols
NMR Sample Preparation:
Weigh approximately 10-20 mg of [(3-Methylidenecyclobutyl)sulfonyl]benzene.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is free of any particulate matter.
NMR Data Acquisition:
Instrument: A 400 MHz or higher field NMR spectrometer.
¹H NMR:
Pulse sequence: Standard single-pulse experiment (zg30).
Number of scans: 1024 or more, depending on sample concentration.
Relaxation delay: 2-5 seconds.
Spectral width: -10 to 220 ppm.
Comparative Analysis with Alternative Structures
The predicted NMR data for [(3-Methylidenecyclobutyl)sulfonyl]benzene can be effectively used to distinguish it from potential isomers or related compounds. For instance, an isomer such as [(2-Methylidenecyclobutyl)sulfonyl]benzene would exhibit a different set of signals in the aliphatic region due to the altered connectivity and symmetry. Specifically, the methine proton and carbon signals would be absent, and the methylene proton and carbon signals would show different chemical shifts and coupling patterns.
Conclusion
The detailed interpretation of the ¹H and ¹³C NMR spectra of [(3-Methylidenecyclobutyl)sulfonyl]benzene provides a robust framework for its structural verification. The predicted chemical shifts and coupling patterns, based on established principles and data from analogous structures, offer a reliable guide for researchers. The distinct signals arising from the sulfonylbenzene and methylidenecyclobutyl moieties serve as key diagnostic markers. This guide underscores the power of NMR spectroscopy in the unambiguous characterization of complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
Barfield, M., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 29-39. Available at: [Link]
SpectraBase. Methylenecyclobutane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
Kutney, J. P., & Still, I. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(10), 1641-1647. Available at: [Link]
OPUS - BSZ. SUPPORTING INFORMATION. Available at: [Link]
Szmant, H. H., & McIntosh, J. J. (1951). The Absorption Spectra of Some Phenyl Sulfides, Sulfoxides and Sulfones Containing Nitro and Amino Groups. Journal of the American Chemical Society, 73(9), 4356-4360. Available at: [Link]
ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram. Available at: [Link]
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... Available at: [Link]
ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. Available at: [Link]
PubChem. Methylenecyclobutane. Available at: [Link]
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... Available at: [Link]
NIST WebBook. Sulfone, methyl phenyl. Available at: [Link]
Indian Academy of Sciences. Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Available at: [Link]
ACS Publications. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Available at: [Link]
Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available at: [Link]
Comparative Guide: Reactivity of Cyclobutyl vs. Cyclopropyl Sulfonyl Benzenes
Executive Summary The Bottom Line: In medicinal chemistry and synthetic optimization, the choice between a cyclopropyl and a cyclobutyl sulfonyl benzene is rarely about size alone—it is a choice between metabolic rigidit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: In medicinal chemistry and synthetic optimization, the choice between a cyclopropyl and a cyclobutyl sulfonyl benzene is rarely about size alone—it is a choice between metabolic rigidity (cyclopropyl) and synthetic malleability (cyclobutyl).
Cyclopropyl Sulfonyl Benzenes: Act as "metabolic armor." The ring exhibits high C–H bond strength (
character) and resistance to CYP450 oxidation. However, the -carbon is significantly less acidic, making late-stage functionalization via deprotonation difficult due to I-strain (internal strain).
Cyclobutyl Sulfonyl Benzenes: Behave as "flexible spacers." They possess standard aliphatic reactivity (
), allowing for easier -lithiation and functionalization. However, the puckered ring presents accessible methylene protons prone to metabolic hydroxylation.
Structural & Electronic Fundamentals
To predict reactivity, one must understand the orbital hybridization that differentiates these two rings.
Feature
Cyclopropyl Sulfonyl Benzene
Cyclobutyl Sulfonyl Benzene
Hybridization
(High s-character)
(Standard aliphatic)
Ring Strain
~27.5 kcal/mol
~26.5 kcal/mol
C–H Bond Strength
High (Stronger, shorter bonds)
Standard (Weaker, longer bonds)
Orbital Character
Walsh Orbitals:-bonds have -character, allowing conjugation with the sulfonyl group.
Standard -bonds: Minimal conjugation; puckered conformation minimizes eclipse strain.
Bioisosterism
Rigid, pseudo-unsaturated linker.
Flexible, saturated spacer.
The "Walsh Orbital" Effect
The cyclopropyl ring's C–C bonds are bent, with electron density bulging outward. These "Walsh orbitals" can overlap with the adjacent sulfonyl
-system. While this provides thermodynamic stabilization, it paradoxically reduces the kinetic acidity of the -proton because removing it would require the carbanion to rehybridize, further increasing angle strain (I-strain).
Reactivity Profile: Head-to-Head Comparison
A.
-Acidity and Lithiation
This is the most critical differentiator for synthetic planning.
Cyclobutyl: The
-proton is similar to an isopropyl sulfone. It can be deprotonated with standard bases (e.g., -BuLi) to form a stable carbanion, which is easily alkylated.
Cyclopropyl: The
-proton is resistant to deprotonation . The high s-character of the C–H bond makes it less acidic (similar to a vinyl proton). Furthermore, forming a planar carbanion (required for sulfonyl stabilization) forces the bond angles to widen, which the strained ring resists.
Expert Insight: If you need to add a substituent to the
-position, do not plan on deprotonating a parent cyclopropyl sulfone. Instead, synthesize the ring with the substituent already in place (e.g., via carbene addition to a substituted vinyl sulfone).
B. Nucleophilic Stability (Ring Opening)[1]
Cyclopropyl: Generally robust. While cyclopropyl ketones open easily (homo-Michael addition), cyclopropyl sulfones are far less reactive toward nucleophiles unless an additional electron-withdrawing group (donor-acceptor system) is present.
Cyclobutyl: Inert to ring opening under standard conditions.
C. Metabolic Stability (CYP450)[2]
Cyclopropyl: The strong C–H bonds resist hydrogen atom abstraction by Cytochrome P450 enzymes. It is often used to block metabolic "soft spots."
Cyclobutyl: The "puckered" conformation exposes the
- and -methylene protons to CYP heme iron, making them liable to hydroxylation.
Decision Logic & Pathways
The following diagram illustrates the decision process for selecting between these moieties based on synthetic needs and biological goals.
Figure 1: Decision matrix for selecting ring size based on metabolic vs. synthetic requirements.
Experimental Protocols
Protocol A: Assessing
-Lithiation Feasibility
Use this protocol to verify the reactivity difference. The cyclobutyl analog will react; the cyclopropyl analog will likely recover starting material or decompose via alternative pathways.
Reagents:
Substrate: 1.0 equiv (Cyclopropyl or Cyclobutyl phenyl sulfone)
Base:
-Butyllithium (-BuLi), 2.5 M in hexanes (1.2 equiv)
Electrophile: Methyl Iodide (MeI) or Deuterium Oxide (
)
Solvent: Anhydrous THF
Workflow:
Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add Substrate (1.0 mmol) and THF (10 mL). Cool to -78 °C .
Deprotonation: Add
-BuLi (1.2 mmol) dropwise over 5 minutes.
Observation: Cyclobutyl sulfones typically turn bright yellow/orange (stabilized carbanion). Cyclopropyl sulfones may show little color change or require warmer temperatures (0 °C) to react, risking decomposition.
Use this to quantify the "Metabolic Armor" effect of the cyclopropyl ring.
Reagents:
Human Liver Microsomes (HLM): 0.5 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds: 1
M final concentration.
Workflow:
Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate
and (intrinsic clearance).
Expectation: Cyclopropyl sulfone
< Cyclobutyl sulfone .
Mechanistic Visualization: Metabolic Fate
Figure 2: Mechanistic comparison of CYP450 interaction. The cyclopropyl ring's bond strength prevents the initial radical abstraction step required for oxidation.
References
Werness, J. B., & Tang, W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
Bordwell, F. G., et al. (1975). Acidities of Carbon Acids.
Fox, J. M., et al. (2003). Reactions of lithiated (E)-3-halo-1-phenylsulfonylprop-1-enes.[6] Organic & Biomolecular Chemistry.[7][8]
Shanu-Wilson, J. (2021).[9] Metabolism of cyclopropyl groups. Hypha Discovery.
Charette, A. B. (1995). The Chemistry of the Cyclopropyl Group.[2][4] Wiley.[4] (Definitive text on I-strain and Walsh orbitals).
A Bioisosteric Evaluation: Methylidenecyclobutyl vs. Methacrylate Groups in Drug Design
A Senior Application Scientist's Guide to Navigating Physicochemical and Pharmacokinetic Landscapes In the intricate chess game of drug discovery, the strategic substitution of functional groups—a practice known as biois...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating Physicochemical and Pharmacokinetic Landscapes
In the intricate chess game of drug discovery, the strategic substitution of functional groups—a practice known as bioisosterism—can dramatically alter a molecule's properties, turning a promising but flawed lead into a viable drug candidate.[1][2] This guide provides an in-depth, objective comparison of two intriguing functional groups: the methylidenecyclobutyl moiety and the more conventional methacrylate group. While direct bioisosteric replacement of a methacrylate with a methylidenecyclobutyl group is not a classical substitution, exploring their comparative profiles offers valuable insights for medicinal chemists aiming to modulate key drug-like properties.
This analysis is grounded in established principles of medicinal chemistry and supported by generalized experimental protocols to empower researchers to conduct their own comparative studies.
The Principle of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism is a cornerstone of rational drug design, involving the replacement of a functional group within a bioactive molecule with another group that retains similar physicochemical or steric properties, with the goal of enhancing potency, selectivity, and/or pharmacokinetic parameters.[2][3] These replacements can be classical (swapping atoms or groups with similar valence electron configurations) or non-classical (substituting groups with similar steric and electronic properties but different atomic compositions).[4] The strategic replacement of an ester, such as a methacrylate, is a common tactic to improve metabolic stability and reduce potential toxicity associated with esterase-mediated hydrolysis.[2]
The Contenders: A Tale of Two Moieties
The Methacrylate Group: A Familiar Scaffold
The methacrylate group, an ester of methacrylic acid, is a well-established functional group in polymer chemistry and has found applications in various drug delivery systems.[5] In small molecule drug design, its presence can influence solubility, polarity, and hydrogen bonding capabilities. However, its susceptibility to hydrolysis by esterases presents a significant metabolic liability, potentially leading to rapid clearance and the formation of acidic metabolites that can have their own toxicological profiles.[5][6]
The Methylidenecyclobutyl Group: A Rigid and Stable Alternative
The methylidenecyclobutyl group, a four-membered carbocyclic ring with an exocyclic double bond, offers a more rigid and lipophilic alternative to the flexible and polar methacrylate ester.[7][8] Small aliphatic rings like cyclobutane are increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency by enforcing a specific conformation, and increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with improved clinical success.[9][10] The methylidenecyclobutyl moiety, in particular, can be considered a non-classical bioisostere for an ester by mimicking its spatial arrangement and electronic properties to some extent, while offering a distinct metabolic profile.
Comparative Analysis: A Head-to-Head Evaluation
The following table summarizes the predicted and known physicochemical and pharmacokinetic properties of the methylidenecyclobutyl and methacrylate groups.
Property
Methylidenecyclobutyl Group
Methacrylate Group
Rationale and Supporting Evidence
Physicochemical Properties
Lipophilicity (LogP)
Higher
Lower
The hydrocarbon-rich, non-polar nature of the cyclobutane ring increases lipophilicity compared to the more polar ester functionality of the methacrylate group.[7][11]
Polarity/Hydrogen Bonding
Non-polar, no H-bond donor/acceptor
Polar, H-bond acceptor (carbonyl oxygen)
The ester group in methacrylate can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The methylidenecyclobutyl group lacks this capability.
Conformational Rigidity
High
Moderate
The puckered cyclobutane ring imposes significant conformational constraints, which can be advantageous for locking a molecule into its bioactive conformation.[7][8] The ester group of methacrylate allows for more rotational freedom.
Chemical Stability
High
Moderate (susceptible to hydrolysis)
Cyclobutanes are generally chemically robust.[8] Methacrylate esters are prone to hydrolysis, especially under acidic or basic conditions and in the presence of esterases.[5]
Pharmacokinetic Properties
Metabolic Stability
Expected to be high
Generally low
The primary metabolic pathway for methacrylates is ester hydrolysis.[5][12] The methylidenecyclobutyl group, lacking an easily metabolizable ester linkage, is predicted to be more resistant to metabolic degradation.[10]
Permeability
Potentially higher
Variable
Increased lipophilicity of the methylidenecyclobutyl group may enhance passive diffusion across biological membranes, although this is highly dependent on the overall molecular properties.[13]
Potential for Toxicity
Generally low
Potential for methacrylate-related toxicity
Methacrylates have been associated with skin sensitization and cytotoxicity at high concentrations.[6][14] The toxicological profile of the methylidenecyclobutyl group in a drug context is less defined but is generally considered to be of low concern.
Experimental Workflows for Comparative Evaluation
To provide empirical support for the theoretical comparison presented above, the following experimental protocols are essential. These assays will allow for a direct, head-to-head comparison of two hypothetical compounds: Compound A (containing a methacrylate group) and Compound B (containing a methylidenecyclobutyl group as a bioisosteric replacement).
Workflow Diagram: Bioisosteric Comparison
Caption: Workflow for the bioisosteric comparison of two compounds.
Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo clearance.[15][16]
Protocol:
Preparation of Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
Compound Incubation: Add Compound A or Compound B to the microsome suspension to a final concentration of 1 µM.
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the percentage of remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Permeability Assay (Caco-2 Model)
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal barrier.[17][18][19]
Protocol:
Cell Culture: Seed Caco-2 cells on a permeable filter support (e.g., Transwell®) and culture for 21 days to allow for differentiation and formation of a tight monolayer.
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Transport Experiment:
Apical to Basolateral (A-B) Transport: Add the test compound (Compound A or B) to the apical (upper) chamber.
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
LC-MS/MS Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]
Protocol:
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to attach overnight.
Compound Treatment: Treat the cells with various concentrations of Compound A or Compound B for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[21]
Conclusion and Future Perspectives
The choice between a methylidenecyclobutyl and a methacrylate group in a drug candidate is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile.
The methacrylate group , while potentially contributing to solubility and offering hydrogen bonding interactions, is a metabolic "soft spot." This can be a liability leading to rapid clearance or an opportunity for prodrug design.
The methylidenecyclobutyl group presents a robust, metabolically stable, and conformationally rigid alternative.[8] Its increased lipophilicity may enhance membrane permeability but could also impact solubility and off-target interactions.
The experimental workflows provided in this guide offer a clear path for researchers to generate the necessary data to make an informed decision. By systematically evaluating the physicochemical properties, metabolic stability, permeability, and cytotoxicity of compounds containing these two distinct moieties, drug discovery teams can more effectively navigate the complex landscape of lead optimization and select candidates with a higher probability of clinical success.
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